molecular formula C25H21ClN2O2S B2378616 {1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate CAS No. 318247-61-9

{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate

Cat. No. B2378616
CAS RN: 318247-61-9
M. Wt: 448.97
InChI Key: KCPFLBVAANWIDX-UHFFFAOYSA-N
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Description

This compound, also known as {1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methanol, has a molecular formula of C18H18N2OS and a molecular weight of 310.42 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H15N3S/c1-13-8-10-15(11-9-13)22-18-16(12-19)17(20-21(18)2)14-6-4-3-5-7-14/h3-11H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 310.4 g/mol. The InChI code provides information about its molecular structure .

Scientific Research Applications

Catalytic Applications

Sulfuric acid derivatives, including similar sulfur-containing compounds, have been utilized as recyclable catalysts in condensation reactions. For instance, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester was used as a catalyst for the condensation of aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone, resulting in high yields of 4,4′-alkylmethylene-bis(3-methyl-5-pyrazolones) (Tayebi et al., 2011).

Structural Studies

Molecular structures of similar pyrazole compounds, such as 3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)propenone, have been analyzed, revealing complex hydrogen-bonded chains and sheets. These studies contribute to understanding the structural properties of related pyrazole compounds (Trilleras et al., 2005).

Chemical Reactions

Reactions involving similar pyrazole derivatives have been explored. For example, the reaction of 3-methyl-1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-4-[(phenylimino)methyl]-1H-pyrazol- 5-ol with heterocyclic CH acids resulted in the formation of substituted pyrazoles and aniline derivatives, demonstrating the versatility of these compounds in chemical synthesis (Erkin & Ramsh, 2014).

Computational and Pharmacological Evaluation

Similar pyrazole derivatives have been computationally and pharmacologically evaluated for various biological activities. This includes toxicity assessment, tumour inhibition, antioxidant, analgesic, and anti-inflammatory actions, indicating the potential medicinal applications of these compounds (Faheem, 2018).

Environmentally Friendly Synthesis

Environmentally friendly synthesis methods have been developed for pyrazole derivatives. One example is the use of cellulose sulfuric acid, a biodegradable and environmentally friendly bio-polymer, for the synthesis of arylmethylene-bis(pyrazols), highlighting the green chemistry approaches in synthesizing such compounds (Mosaddegh et al., 2010).

Antibacterial Evaluation

Pyrazole derivatives have been evaluated for their antibacterial properties. The study of azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one showed promising antibacterial activities against different bacterial strains, suggesting their potential use as antimicrobial agents (Chopde et al., 2012).

Corrosion Inhibition

Pyrazole derivatives have been investigated as corrosion inhibitors for mild steel in hydrochloric acid solution. Studies on specific pyrazole compounds revealed their effectiveness in protecting steel surfaces from corrosion, thus having applications in industrial maintenance (Yadav et al., 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332, which indicate that it is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

[1-methyl-5-(4-methylphenyl)sulfanyl-3-phenylpyrazol-4-yl]methyl 3-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O2S/c1-17-11-13-21(14-12-17)31-24-22(16-30-25(29)19-9-6-10-20(26)15-19)23(27-28(24)2)18-7-4-3-5-8-18/h3-15H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPFLBVAANWIDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C(=NN2C)C3=CC=CC=C3)COC(=O)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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